
N-(3-Bromophenyl)aminosulfonamide
Vue d'ensemble
Description
“N-(3-Bromophenyl)aminosulfonamide” is an organic compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.10 g/mol . The IUPAC name for this compound is 1-bromo-3-(sulfamoylamino)benzene .
Molecular Structure Analysis
The InChI code for “N-(3-Bromophenyl)aminosulfonamide” is 1S/C6H7BrN2O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) . The compound has a topological polar surface area of 80.6 Ų and a complexity of 236 .Physical And Chemical Properties Analysis
“N-(3-Bromophenyl)aminosulfonamide” has a molecular weight of 251.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 249.94116 g/mol .Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
Photo-Induced Fixation of Sulfur Dioxide
A catalyst-free aminosulfonylation via insertion of sulfur dioxide with aryl/alkyl halides under ultraviolet irradiation has been developed. This process facilitates the creation of N-aminosulfonamides, including N-(3-Bromophenyl)aminosulfonamide, under mild conditions without metals or photo-redox catalysts, offering good to excellent yields (Li et al., 2016).
Palladium-Catalyzed Coupling Reactions
A palladium-catalyzed three-component coupling of arylboronic acids, sulfur dioxide, and hydrazines has been reported, offering an efficient route to aryl N-aminosulfonamides. This process involves using DABCO·(SO2)2 as a sulfur dioxide source and can be conducted under mild conditions, showing significant variation in aryl iodide and hydrazine coupling partners (Ye & Wu, 2012).
Antimicrobial Applications
- Antimicrobial Agent Synthesis: A study focusing on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety targeted the development of antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showcasing promising results (Darwish et al., 2014).
Mécanisme D'action
Target of Action
N-(3-Bromophenyl)aminosulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Its involvement in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its role in Suzuki–Miyaura coupling suggests it may contribute to the formation of new carbon–carbon bonds , but the specific outcomes of this action require further investigation.
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability under a variety of environmental conditions.
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEDIKFZXOFJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)aminosulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)
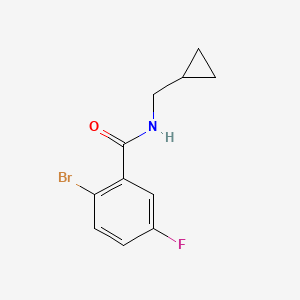

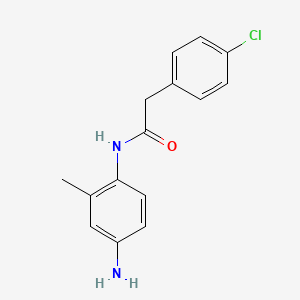
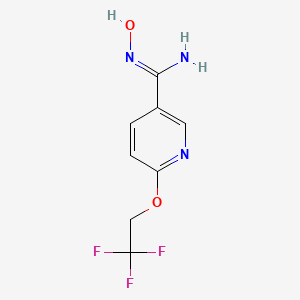
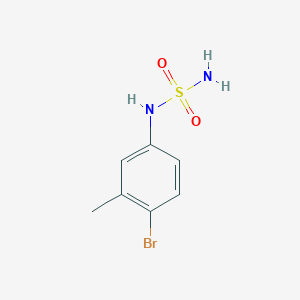
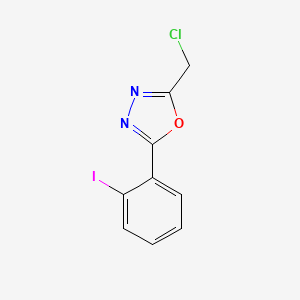
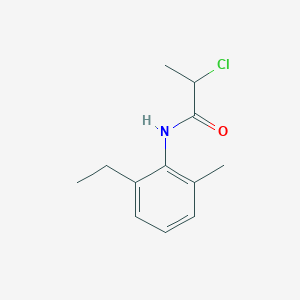
![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)

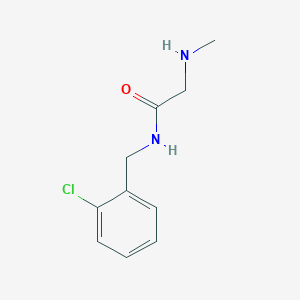
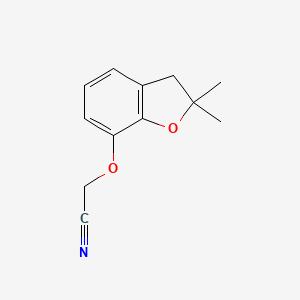
![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)